molecular formula C5H4BrN3O4S B13610070 5-Bromo-3-nitropyridine-2-sulfonamide

5-Bromo-3-nitropyridine-2-sulfonamide

Cat. No.: B13610070
M. Wt: 282.07 g/mol
InChI Key: RKPSLXGTSHQBBW-UHFFFAOYSA-N
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Description

5-Bromo-3-nitropyridine-2-sulfonamide is an organic compound with the molecular formula C5H3BrN2O2S. It is a derivative of pyridine, characterized by the presence of bromine, nitro, and sulfonamide functional groups. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitropyridine-2-sulfonamide typically involves the nitration of 5-bromo-2-aminopyridine followed by sulfonation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The sulfonation step involves the reaction of the nitrated product with chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical transformations.

    Substitution: The bromine atom in the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-nitropyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the nitro and bromine groups can participate in various interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Bromo-2-nitropyridine: Similar structure but lacks the sulfonamide group.

    3-Nitropyridine-2-sulfonamide: Similar structure but lacks the bromine atom.

    5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a chloro group instead of a nitro group.

Uniqueness: 5-Bromo-3-nitropyridine-2-sulfonamide is unique due to the combination of bromine, nitro, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H4BrN3O4S

Molecular Weight

282.07 g/mol

IUPAC Name

5-bromo-3-nitropyridine-2-sulfonamide

InChI

InChI=1S/C5H4BrN3O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H,(H2,7,12,13)

InChI Key

RKPSLXGTSHQBBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)N)Br

Origin of Product

United States

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